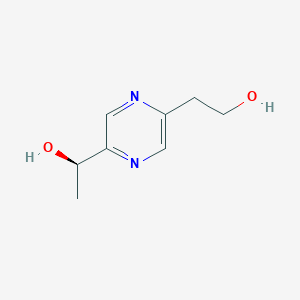
(R)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is a chiral organic compound that features a pyrazine ring substituted with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazine ring is replaced by a hydroxyethyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The racemic mixture of the compound.
Uniqueness
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall activity.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(1R)-1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6(12)8-5-9-7(2-3-11)4-10-8/h4-6,11-12H,2-3H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
FGCHJXDIKBCYHS-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(N=C1)CCO)O |
Kanonische SMILES |
CC(C1=NC=C(N=C1)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















